N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide
Description
N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-10(14-7-5-13(2)6-8-14)9-12-17(15,16)11-3-4-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYMLNIRWYVDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide typically involves the reaction of 4-methylpiperazine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide is used as a building block in the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its anti-inflammatory and analgesic properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation and pain .
Comparison with Similar Compounds
- N-[2-methyl-2-(4-methylpiperazin-1-yl)propyl]cyclopentanamine
- N-[2-methyl-2-(4-methylpiperazin-1-yl)propyl]-1-(propan-2-yl)piperidin-4-amine
Comparison: N-[2-(4-methylpiperazin-1-yl)propyl]cyclopropanesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. The presence of the cyclopropane ring also contributes to its unique structural and functional characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
